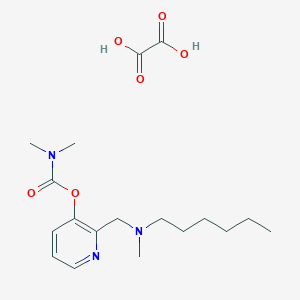

![molecular formula C4H6N8O B065274 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 180622-15-5](/img/structure/B65274.png)

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

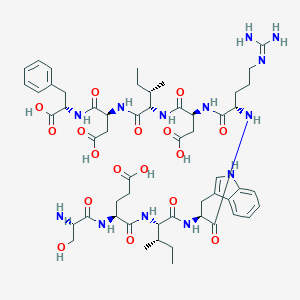

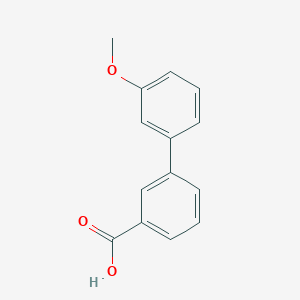

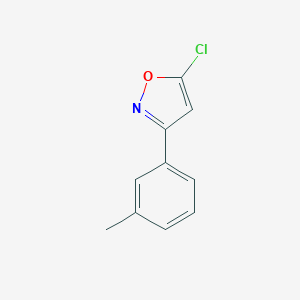

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a derivative of [1,2,5]oxadiazolo[3,4-b]pyrazine . It is a small molecule that acts as a mitochondrial uncoupler . It is being studied as a potential treatment for non-alcoholic fatty liver disease .

Synthesis Analysis

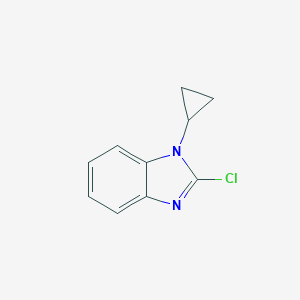

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This reaction is carried out in anhydrous ethyl acetate under reflux for 40–60 minutes .Molecular Structure Analysis

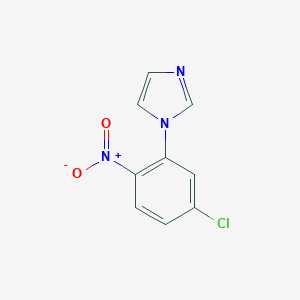

The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives has been studied using the B3PW91/6-31G** theoretical method . This method was used to optimize the structure of 12 polynitro imidazo[4,5-e]oxadiazolo[3,4-b]pyrazine compounds .Chemical Reactions Analysis

The chemical reactions of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involve the direct C-H bond functionalization . The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been summarized and classified .Aplicaciones Científicas De Investigación

Anticancer Properties

NSC694220 exhibits promising anticancer activity. Researchers have found that it inhibits the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A, leading to suppression of constitutive NF-κB activity in diffuse large B cell lymphoma cells . This inhibition of NF-κB signaling is crucial for controlling cell proliferation and survival, making NSC694220 a potential candidate for cancer therapy.

Glassy Gels

Interestingly, NSC694220 is part of a new class of materials called “glassy gels.” These materials are unique because they contain over 50% liquid yet remain very hard and difficult to break. The specific role of NSC694220 in glassy gels warrants further investigation, but this property opens up exciting possibilities for applications in materials science and engineering .

Mecanismo De Acción

Target of Action

NSC694220, also known as 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine, is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A . This enzyme plays a crucial role in the NF-κB signaling pathway, which is involved in immune and inflammatory responses, cell growth, and survival .

Mode of Action

NSC694220 interacts with its target, the Ubc13-Uev1A enzyme, by blocking the formation of Ubc13 and ubiquitin thioester conjugates . This action suppresses the constitutive NF-κB activity in cells, such as diffuse large B cell lymphoma cells .

Biochemical Pathways

The primary biochemical pathway affected by NSC694220 is the NF-κB signaling pathway . By inhibiting the Ubc13-Uev1A enzyme, NSC694220 disrupts the normal functioning of this pathway, leading to a decrease in NF-κB activity . The downstream effects of this inhibition are still under investigation.

Result of Action

The primary result of NSC694220’s action is the suppression of constitutive NF-κB activity in cells . This can lead to a decrease in cell growth and survival, particularly in cells where the NF-κB pathway is overactive, such as in certain types of cancer cells .

Propiedades

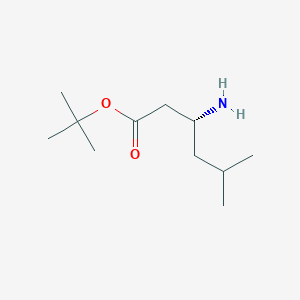

IUPAC Name |

(5-hydrazinyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8O/c5-9-1-2(10-6)8-4-3(7-1)11-13-12-4/h5-6H2,(H,7,9,11)(H,8,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFGKQUIQMEAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

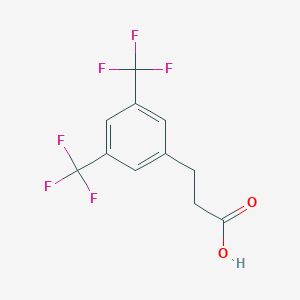

Canonical SMILES |

C12=NON=C1N=C(C(=N2)NN)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.